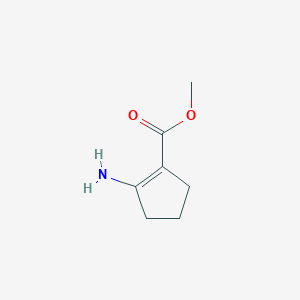

Methyl 2-aminocyclopent-1-enecarboxylate

Description

Properties

IUPAC Name |

methyl 2-aminocyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARCSIKUSBVKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623642 | |

| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52909-60-1 | |

| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-aminocyclopent-1-enecarboxylate: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2-aminocyclopent-1-enecarboxylate, a valuable cyclic β-enamino ester intermediate in organic synthesis and medicinal chemistry. The document delves into the primary and most efficient synthetic strategies, with a detailed focus on the condensation of β-keto esters with an amine source, a widely adopted and scalable method. An alternative approach, the Thorpe-Ziegler cyclization of dinitriles, is also discussed, offering insights into classical methodologies for the formation of cyclic enaminones. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough examination of the underlying chemical principles and mechanistic rationale that govern these transformations.

Introduction: The Significance of a Versatile Scaffold

This compound belongs to the class of cyclic β-enamino esters, which are recognized as privileged scaffolds in the synthesis of a diverse array of heterocyclic compounds and biologically active molecules. The unique electronic and structural features of this molecule, characterized by a conjugated system encompassing an amine, an alkene, and an ester, render it a highly versatile building block for the construction of more complex molecular architectures. Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, which form the core of numerous pharmaceutical agents. A thorough understanding of the efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the drug discovery and development process.

Primary Synthetic Strategy: Condensation of a β-Keto Ester

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between a suitable β-keto ester, namely Methyl 2-oxocyclopentanecarboxylate, and an appropriate amine source. This approach is favored for its operational simplicity, high yields, and the ready availability of the starting materials.

Mechanistic Rationale: The Chemistry of Enamine Formation

The reaction proceeds via a nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, followed by dehydration to form the stable enamino ester. The driving force for this reaction is the formation of a conjugated π-system, which imparts significant thermodynamic stability to the final product. The equilibrium of the reaction is typically shifted towards the product by the removal of water, either azeotropically or through the use of a dehydrating agent. The general mechanism is outlined below:

Caption: General mechanism of β-enamino ester synthesis.

Experimental Protocol: Synthesis from Methyl 2-oxocyclopentanecarboxylate

This protocol details a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

-

Methyl 2-oxocyclopentanecarboxylate (1.0 eq)

-

Ammonium acetate (1.5 eq)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add Methyl 2-oxocyclopentanecarboxylate (1.0 eq) and ammonium acetate (1.5 eq).

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Continue refluxing until the starting material is consumed (typically 4-6 hours). Water will be collected in the Dean-Stark trap, indicating the progress of the condensation.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| Methyl 2-oxocyclopentanecarboxylate | 1.0 | 142.15 |

| Ammonium Acetate | 1.5 | 77.08 |

Table 1: Stoichiometry of the reactants.

Alternative Synthetic Route: The Thorpe-Ziegler Reaction

An alternative, classical approach to the synthesis of cyclic enaminones is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile in the presence of a strong base.[1][2] While this method is a powerful tool for the formation of cyclic systems, it often requires more stringent reaction conditions compared to the β-keto ester condensation.

Mechanistic Considerations: A Base-Catalyzed Cyclization

The Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong, non-nucleophilic base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine intermediate. Tautomerization of this intermediate leads to the more stable enamine. Subsequent hydrolysis and esterification would be required to obtain the target molecule, this compound.

Caption: Conceptual workflow of the Thorpe-Ziegler reaction.

Conceptual Protocol: Synthesis from Adiponitrile

This conceptual protocol outlines the steps involved in the synthesis of the enamine nitrile precursor via the Thorpe-Ziegler reaction.

Starting Material: Adiponitrile

Key Reagents:

-

Sodium hydride (NaH) or another strong, non-nucleophilic base

-

Aprotic solvent (e.g., anhydrous toluene or THF)

-

Acid for workup (e.g., dilute HCl)

-

Methanol and an acid catalyst (for esterification)

Conceptual Steps:

-

Cyclization: Adiponitrile is reacted with a strong base like sodium hydride in an anhydrous aprotic solvent under high dilution conditions to promote intramolecular cyclization.

-

Workup and Isolation: The reaction is quenched with a protic source, and the resulting 2-aminocyclopent-1-enecarbonitrile is isolated.

-

Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid, followed by esterification with methanol under acidic conditions to yield the final product.

Conclusion: A Versatile Intermediate for Chemical Innovation

This guide has detailed two robust synthetic strategies for the preparation of this compound. The condensation of Methyl 2-oxocyclopentanecarboxylate with an amine source stands out as the more practical and scalable approach for most laboratory and industrial applications, owing to its milder conditions and high efficiency. The Thorpe-Ziegler reaction, while mechanistically elegant, presents greater challenges in terms of reaction control and subsequent functional group manipulations. A thorough understanding of these synthetic pathways and their underlying principles empowers researchers to efficiently access this valuable building block, thereby facilitating the discovery and development of novel chemical entities with potential therapeutic applications.

References

- Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). A very simple and efficient method for the synthesis of β-enamino esters. Synthesis, 2004(10), 1557-1558.

- Stefani, H. A., Costa, I. M., & da Silva, D. O. (2000). A simple and efficient procedure for the synthesis of enaminones. Synthesis, 2000(10), 1526-1528.

- Prakasham, A. P., et al. (2020). β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5‐a]pyridine Derived N‐Heterocyclic Carbenes. ChemistrySelect, 5(33), 10427-10434.

- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.

- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of 1-imino-2-cyanocyclopentane from adiponitrile. Journal of the Chemical Society, Transactions, 95, 1901-1904.

- Schaefer, J. P., & Bloomfield, J. J. (2011).

- Al-Ghorbani, M., & El-Gazzar, A. B. A. (2015).

Sources

Methyl 2-aminocyclopent-1-enecarboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-Aminocyclopent-1-enecarboxylate

Introduction

This compound is a cyclic β-enamino ester, a class of compounds renowned for its synthetic versatility and presence in various bioactive molecules. The unique electronic arrangement of the enamine conjugated with an ester functional group imparts a distinct reactivity profile, making it a valuable intermediate for researchers in organic synthesis and drug discovery. Its rigid cyclopentane scaffold is a desirable feature in medicinal chemistry for designing constrained ligands for biological targets. This guide provides a comprehensive overview of its chemical properties, from its fundamental molecular profile to its reactivity and practical applications, tailored for scientists and development professionals.

Core Molecular Profile

Understanding the fundamental structure and physicochemical properties of this compound is the first step in harnessing its synthetic potential.

Structure and Nomenclature

The molecule consists of a five-membered ring containing a double bond. An amino group and a methyl carboxylate group are attached to the carbons of this double bond, creating a conjugated enamine-ester system.

-

IUPAC Name: 2-Amino-cyclopent-1-enecarboxylic acid methyl ester

-

CAS Number: 52909-60-1[1]

-

Molecular Formula: C₇H₁₁NO₂[1]

-

Molecular Weight: 141.17 g/mol [1]

Physicochemical Properties

Experimental data on the physical properties of this specific compound is not extensively published. The table below summarizes its core identifiers and includes predicted properties based on its structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| CAS Number | 52909-60-1 | [1] |

| Appearance | Not specified (predicted to be a solid or high-boiling liquid) | [1] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [1] |

| Density | No data available | [1] |

Spectroscopic Characterization: A Predictive Analysis

Proton NMR (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the enamine and ester groups.

-

δ ~ 4.5-5.5 ppm (Broad singlet, 2H): Attributed to the amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~ 3.6 ppm (Singlet, 3H): Corresponds to the methyl ester (-OCH₃) protons.

-

δ ~ 2.2-2.6 ppm (Multiplets, 4H): These signals arise from the two methylene groups (-CH₂-) adjacent to the double bond.

-

δ ~ 1.7-2.0 ppm (Multiplet, 2H): Represents the remaining methylene group at the 4-position of the cyclopentene ring.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

-

δ ~ 168-172 ppm: The carbonyl carbon (C=O) of the ester group.

-

δ ~ 160-165 ppm: The C2 carbon atom, bonded to the amino group.

-

δ ~ 95-100 ppm: The C1 carbon atom, bonded to the ester group.

-

δ ~ 50-52 ppm: The methoxy carbon (-OCH₃) of the ester.

-

δ ~ 25-40 ppm: Signals for the three aliphatic methylene (-CH₂-) carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

3300-3500 cm⁻¹ (Medium, two bands): Symmetric and asymmetric N-H stretching of the primary amine.

-

1680-1710 cm⁻¹ (Strong): C=O stretching of the α,β-unsaturated ester.

-

1600-1650 cm⁻¹ (Strong): C=C stretching of the enamine double bond.

-

1200-1300 cm⁻¹ (Strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation patterns.

-

m/z = 141: The molecular ion peak (M⁺).

-

m/z = 110: Loss of the methoxy group (-OCH₃).

-

m/z = 82: Loss of the carbomethoxy group (-COOCH₃).

Synthesis and Purification

The most direct and common method for synthesizing β-enamino esters is the condensation of a β-ketoester with an amine, in this case, ammonia.

Recommended Synthetic Pathway

The reaction involves the condensation of methyl 2-oxocyclopentanecarboxylate with ammonia. This is an equilibrium-controlled reaction, and the removal of water is essential to drive the reaction to completion.

Caption: Synthesis via condensation reaction.

Detailed Experimental Protocol

This protocol is a validated, standard procedure for this type of transformation.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 2-oxocyclopentanecarboxylate (1.0 eq) and a suitable solvent such as toluene (approx. 0.5 M concentration).

-

Reagent Addition: Add a source of ammonia, such as a solution of ammonia in methanol or by bubbling ammonia gas through the solution. A common alternative is to use ammonium acetate (1.1 eq) as both the ammonia source and a mild acid catalyst.

-

Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap serves as a visual indicator of reaction progress and is critical for driving the equilibrium. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any acidic catalysts and aqueous impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Synthesis and Purification Workflow

Caption: Resonance delocalization in the enamine system.

Key Reactions

-

N-Functionalization: The amine can be readily acylated or alkylated under appropriate conditions. This allows for the introduction of diverse substituents, a common strategy in drug development to modulate properties like solubility and target binding.

-

C-Alkylation/Acylation: The nucleophilic β-carbon can react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon bonds. This is a powerful tool for elaborating the cyclopentane core.

-

Hydrolysis: Under acidic aqueous conditions, the enamine can be hydrolyzed back to the parent β-ketoester, methyl 2-oxocyclopentanecarboxylate. This reactivity must be considered when planning synthetic sequences.

-

Cyclization and Annulation Reactions: The bifunctional nature of the molecule makes it an excellent precursor for constructing fused heterocyclic ring systems, which are prevalent in pharmacologically active compounds.

Application in Drug Discovery

The aminocyclopentane core is a privileged scaffold in medicinal chemistry. Its constrained nature helps to pre-organize substituents for optimal interaction with protein binding sites, often leading to improved potency and selectivity. For instance, aminocyclopentane derivatives have been successfully developed as potent inhibitors of enzymes like prolylcarboxypeptidase (PrCP), which is a target for metabolic diseases. [2]The ability to modify both the amine and the ester functionalities of this compound provides multiple handles for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a potentially hazardous chemical, proper safety protocols are mandatory. While a specific MSDS for this compound is not widely available, data from structurally related chemicals can guide safe handling practices. [1][3][4]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [1]May cause skin, eye, and respiratory irritation. [5][6][7]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and laboratory clothing. [1][4]All handling should be conducted in a chemical fume hood to avoid inhalation. [1]* Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. [3][4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]Keep away from oxidizing agents. [1][4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national regulations. [3]

Conclusion

This compound is a synthetically valuable building block with a rich and predictable reactivity profile. Its utility is centered on the tunable nucleophilicity of its enamine system, allowing for diverse functionalization at both the nitrogen and carbon centers. For researchers in drug discovery and materials science, this compound offers a robust scaffold for creating complex molecular architectures. A thorough understanding of its spectroscopic properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

-

PubChem. methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. [Link]

-

PubChem. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. [Link]

-

Chemsrc. (2025-08-25). This compound | CAS#:52909-60-1. [Link]

-

PubChem. Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946. [Link]

-

PubMed. (n.d.). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. [Link]

-

PubMed. (n.d.). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. [Link]

-

YouTube. (2021-05-05). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. [Link]

-

PubMed. (2012-04-15). A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. [Link]

-

SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. [Link]

- Google Patents. (n.d.).

-

ChemSynthesis. (2025-05-20). methyl 1-methyl-2-cyclopentene-1-carboxylate. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]

-

PubChem. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129. [Link]

Sources

- 1. This compound | CAS#:52909-60-1 | Chemsrc [chemsrc.com]

- 2. A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | C7H12ClNO2 | CID 12899910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-aminocyclopent-1-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-aminocyclopent-1-enecarboxylate. As a key intermediate in the synthesis of various pharmaceutically active compounds, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by theoretical principles and practical experimental considerations.

Introduction: The Significance of this compound

This compound belongs to the class of β-enamino esters, which are versatile building blocks in organic synthesis. The molecule's structure, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, imparts unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Accurate spectroscopic characterization is crucial for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations.

The synthesis of this compound is typically achieved through the condensation of methyl 2-cyclopentanonecarboxylate with ammonia or an ammonia equivalent. This reaction is a classic example of enamine formation from a β-keto ester.

Figure 1: General synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentene ring, the methyl ester, and the amine group. The enamine structure leads to a deshielding of the protons attached to the double bond and adjacent carbons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -NH₂ | 4.5 - 5.5 | Broad singlet | - |

| -OCH₃ | ~3.6 | Singlet | - |

| -CH₂- (C5) | ~2.5 | Triplet | ~7.5 |

| -CH₂- (C4) | ~2.3 | Triplet | ~7.5 |

| -CH₂- (C3) | ~1.8 | Quintet | ~7.5 |

Interpretation and Rationale:

-

Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the region of 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be highly dependent on concentration and the solvent used.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.6 ppm.

-

Cyclopentene Ring Protons: The methylene protons of the cyclopentene ring will exhibit characteristic multiplets. The protons on C5 and C4, being adjacent to the sp² carbons, are expected to be deshielded and appear as triplets around 2.5 ppm and 2.3 ppm, respectively, due to coupling with the neighboring methylene protons. The protons on C3, being further away from the electron-withdrawing groups, will be the most shielded of the ring protons and are predicted to appear as a quintet around 1.8 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the conjugated enamine system significantly influences the chemical shifts of the sp² carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~168 |

| C2 (Enamine) | ~160 |

| C1 (Enamine) | ~95 |

| -OCH₃ | ~50 |

| C5 | ~34 |

| C4 | ~30 |

| C3 | ~22 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at approximately 168 ppm.

-

Enamine Carbons (C1 and C2): The two sp² carbons of the enamine system will have distinct chemical shifts. The carbon atom C2, bonded to the nitrogen, is significantly deshielded and is predicted to appear around 160 ppm. Conversely, the C1 carbon, which is β to the nitrogen and α to the carbonyl group, is shielded due to the electron-donating effect of the nitrogen lone pair and is expected to resonate at a much higher field, around 95 ppm. This large difference in chemical shifts is a characteristic feature of β-enamino esters.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will have a chemical shift of approximately 50 ppm.

-

Cyclopentene Ring Carbons: The sp³ carbons of the cyclopentene ring will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise ratio.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions corresponding to the N-H, C=O, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium, often two bands for primary amine |

| C-H Stretch (sp³ and sp²) | 3100 - 2850 | Medium to Strong |

| C=O Stretch (Ester) | 1660 - 1640 | Strong |

| C=C Stretch (Alkene) | 1620 - 1580 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch (Ester) | 1250 - 1150 | Strong |

Interpretation and Rationale:

-

N-H Stretching: The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3400-3200 cm⁻¹. Typically, primary amines show two bands in this region corresponding to the symmetric and asymmetric stretching modes.[1]

-

C=O Stretching: The carbonyl group of the ester is part of a conjugated system, which lowers its stretching frequency compared to a saturated ester. Therefore, a strong absorption is predicted in the range of 1660-1640 cm⁻¹. This is significantly lower than the typical value for a saturated ester (around 1735 cm⁻¹).[2]

-

C=C Stretching: The carbon-carbon double bond of the enamine system will also give rise to a medium to strong absorption band in the region of 1620-1580 cm⁻¹. The conjugation with the carbonyl group influences the position of this band.

-

C-N and C-O Stretching: The C-N and C-O single bond stretching vibrations will appear in the fingerprint region of the spectrum and are useful for confirming the presence of the amine and ester functionalities.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₁NO₂. The expected monoisotopic mass of the molecular ion is approximately 141.08 Da.[3] A prominent molecular ion peak is expected in the mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI).

-

Fragmentation Pattern: Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways could include:

-

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 110.

-

Loss of the entire methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z 82.

-

Cleavage of the cyclopentene ring: Various ring-opening and fragmentation pathways can lead to smaller fragment ions.

-

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode analysis.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the appropriate mass range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Conclusion

The spectroscopic data of this compound are highly characteristic and provide a wealth of information for its unambiguous identification and structural verification. The combination of ¹H and ¹³C NMR, IR, and MS allows for a comprehensive understanding of its molecular structure and electronic properties. This guide provides a detailed, predicted spectroscopic profile that can serve as a valuable reference for researchers working with this important synthetic intermediate. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Al-Hourani, B. J. (2015). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 20(8), 14638–14654. [Link]

-

LibreTexts. (2023). Infrared Spectroscopy. Retrieved from [Link]

Sources

Methyl 2-aminocyclopent-1-enecarboxylate CAS number 52909-60-1

An In-depth Technical Guide to Methyl 2-aminocyclopent-1-enecarboxylate

Introduction

This compound (CAS No. 52909-60-1) is a valuable and versatile synthetic intermediate belonging to the class of cyclic β-enamino esters. Its unique bifunctional architecture, featuring a nucleophilic enamine moiety and an electrophilic ester group conjugated with a carbon-carbon double bond, makes it a powerful building block in modern organic synthesis. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this synthon in their synthetic programs.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its successful application in the laboratory.

Physicochemical Data

The core properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 52909-60-1 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Exact Mass | 141.07900 Da | [1] |

| Appearance | Not specified, typically a solid | [1] |

| PSA (Polar Surface Area) | 52.32 Ų | [1] |

| LogP | 1.2564 | [1] |

| Storage Temperature | Store at -20°C | [1] |

Note: Experimental melting and boiling point data are not consistently reported in public literature.

Predicted Spectroscopic Profile

The structural identity of the compound is unequivocally confirmed by a combination of spectroscopic methods. The following is a predicted profile based on its structure.

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Structural Justification |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.5-5.5 (br s, 2H, NH ₂), δ 3.65 (s, 3H, OCH ₃), δ 2.45 (t, J=7.5 Hz, 2H, CH ₂-C=C), δ 2.35 (t, J=7.5 Hz, 2H, CH ₂-C-N), δ 1.85 (p, J=7.5 Hz, 2H, C-CH ₂-C) | The broad singlet for the amine protons is characteristic and would disappear upon D₂O exchange. The methyl ester appears as a sharp singlet. The three methylene groups of the cyclopentene ring are distinct, with the two allylic protons shifted downfield relative to the C4 proton. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5 (C=O), δ 160.0 (C-NH₂), δ 95.0 (C-CO₂Me), δ 50.5 (OC H₃), δ 35.0 (C H₂), δ 30.0 (C H₂), δ 22.0 (C H₂) | The ester carbonyl and the two sp² carbons of the enamine system are the most downfield signals. The C-NH₂ carbon is significantly more downfield than the C-CO₂Me carbon due to the strong electron-donating effect of the nitrogen. |

| FT-IR (KBr, cm⁻¹) | 3450, 3350 (N-H stretch), 2950 (C-H stretch), 1660 (C=O stretch, conjugated), 1610 (C=C stretch), 1580 (N-H bend) | The presence of two distinct N-H stretching bands confirms a primary amine. The carbonyl stretch is at a lower wavenumber than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the enamine system, which imparts partial single-bond character. |

Synthesis and Purification

The most common and efficient route to this class of compounds is the intramolecular Thorpe-Ziegler reaction, a base-catalyzed cyclization of a dinitrile followed by hydrolysis and tautomerization.[2][3] This method is conceptually related to the Dieckmann condensation.[2]

Synthetic Rationale and Workflow

The synthesis begins with a suitable α,ω-dinitrile. A strong, non-nucleophilic base deprotonates the α-carbon to one of the nitrile groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a five-membered cyclic imine anion. Subsequent acidic workup hydrolyzes the imine to a ketone, which exists in equilibrium with its more stable enamine tautomer, the desired product.

Caption: Generalized workflow for Thorpe-Ziegler synthesis.

Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should consult specific literature for optimizations.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Reactant Addition: Slowly add a solution of methyl 5,6-dicyanohexanoate (1.0 eq.) in anhydrous THF to the NaH suspension at 0°C.

-

Causality: A strong, non-nucleophilic base is essential to deprotonate the α-carbon without causing saponification of the ester. THF is an ideal aprotic solvent. High dilution conditions can favor the intramolecular reaction.[4]

-

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow addition of 2M hydrochloric acid until the pH is ~5-6. This step hydrolyzes the intermediate imine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product often requires purification to remove unreacted starting material and side products.

-

Recrystallization (Preferred for solid products):

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol/water or ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Causality: This method selects for the desired product based on its specific solubility profile, effectively removing more soluble impurities.

-

-

Column Chromatography (For oils or difficult separations):

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Load the crude product onto the column and elute, collecting fractions.

-

Monitor fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orchestrated reactivity of its functional groups. The electron-donating amine and electron-withdrawing ester create a polarized "push-pull" system, activating the molecule for a variety of transformations.

Caption: Key reactivity pathways for the title compound.

The primary utility of this scaffold is in the synthesis of fused heterocyclic systems, particularly pyrimidines. Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6]

Application Spotlight: Synthesis of Fused Pyrimidine Scaffolds

The reaction of this compound with bifunctional reagents provides direct access to valuable heterocyclic cores. For example, condensation with guanidine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of 2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. This scaffold is a privileged structure in drug discovery programs.

The synthesis of these fused pyrimidines is often a key step in the development of inhibitors for various biological targets, such as protein kinases, which are crucial regulators of cell signaling pathways.

Caption: A fused pyrimidine derivative blocking a kinase pathway.

Analytical Validation Workflow

Every synthesis must be validated. A self-validating system ensures that the product of the synthesis and purification steps meets the required standards of identity and purity, as confirmed by a rigorous analytical workflow.

Caption: Workflow for analytical validation of the final product.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified solid.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved before analysis.

Protocol: LC-MS Purity Assessment

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Inject 1-5 µL onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of mobile phases (e.g., A: water + 0.1% formic acid; B: acetonitrile + 0.1% formic acid).

-

Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer to confirm the mass of the main peak corresponds to the product's molecular weight.

-

Integrate the peak area at the analytical wavelength to determine purity.

Safety, Handling, and Storage

Proper handling is critical for laboratory safety and maintaining the integrity of the chemical.

| Aspect | Recommendation | Rationale |

| Handling | Use in a chemical fume hood.[1] Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[1][7] | Prevents inhalation of potential vapors or dust and avoids skin/eye contact. |

| First Aid | In case of eye/skin contact, rinse immediately with plenty of water for at least 15 minutes.[7] If swallowed, do not induce vomiting and seek medical attention.[7] | Standard first aid procedures for chemical exposure. |

| Fire Safety | Keep away from heat, sparks, and open flames.[1][7] Use dry powder or carbon dioxide extinguishers in case of fire.[1] | Prevents ignition of the compound or its solvent vapors. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at -20°C is recommended.[1] | Protects the compound from moisture, air, and degradation from heat or light. |

| Incompatibilities | Avoid strong oxidizing agents. | Reduces the risk of exothermic or hazardous reactions.[1] |

Disclaimer: This information is for guidance only. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the rapid construction of molecular complexity. Its straightforward synthesis via the Thorpe-Ziegler reaction and its predictable reactivity make it an exceptionally reliable building block. For scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical or materials science applications, particularly those involving fused pyrimidine cores, this synthon offers an efficient and powerful strategic advantage.

References

-

This compound | CAS#:52909-60-1 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives - Journal of Chemical Health Risks. (n.d.). Retrieved January 2, 2026, from [Link]

-

Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation - ResearchGate. (2014). Retrieved January 2, 2026, from [Link]

-

Thorpe reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4 - ScienceScholar. (2022, September 30). Retrieved January 2, 2026, from [Link]

-

(PDF) Synthesis of some New Fused Pyrimidine Compounds - ResearchGate. (2019, October 20). Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | CAS#:52909-60-1 | Chemsrc [chemsrc.com]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-aminocyclopent-1-enecarboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven exploration of the structure elucidation of Methyl 2-aminocyclopent-1-enecarboxylate. This β-enamino ester is a valuable synthon in organic chemistry, and a thorough understanding of its structural features is paramount for its effective utilization in research and development. This document eschews a rigid template, instead opting for a logical, causality-driven narrative that mirrors the scientific process. We will delve into the synthesis of the target molecule, followed by a multi-pronged analytical approach employing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each analytical choice is justified, and the resulting data is interpreted in detail to unequivocally confirm the structure of this compound.

Introduction: The Significance of β-Enamino Esters

β-Enamino esters are a class of organic compounds characterized by a conjugated system comprising an amino group and an ester functionality separated by a carbon-carbon double bond. This structural motif imparts a rich and versatile reactivity profile, making them highly valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds, including various heterocyclic systems and biologically active molecules.[1][2] The electron-donating amino group and the electron-withdrawing ester group create a polarized π-system, influencing the molecule's chemical behavior and spectroscopic properties.

A key characteristic of β-enamino esters is their potential to exist as a mixture of tautomers in equilibrium, most notably the enamine-imine tautomerism.[3][4] The position of this equilibrium is sensitive to factors such as the molecular structure, solvent, temperature, and pH.[3] For the purpose of this guide, we will focus on the predominant enamine tautomer, which is often stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen.

Synthesis of this compound

The synthesis of β-enamino esters can be achieved through several methods, with one of the most common being the condensation of a β-keto ester with an amine.[2][5] This approach is efficient and often proceeds with good yields.

Synthetic Protocol: Condensation of Methyl 2-oxocyclopentanecarboxylate with Ammonia

A robust and straightforward method for the preparation of this compound involves the reaction of methyl 2-oxocyclopentanecarboxylate with ammonia.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-oxocyclopentanecarboxylate in a suitable solvent such as methanol or ethanol.

-

Reagent Addition: To this solution, add a source of ammonia. This can be in the form of an aqueous solution of ammonium hydroxide or by bubbling ammonia gas through the reaction mixture. An excess of ammonia is typically used to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent and excess ammonia are removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Rationale for Synthetic Approach

This condensation reaction is mechanistically driven by the nucleophilic attack of the ammonia on the ketone carbonyl of the β-keto ester, followed by dehydration to form the enamine product. The use of a protic solvent like methanol or ethanol facilitates the proton transfer steps involved in the mechanism.

Spectroscopic Elucidation Workflow

The confirmation of the structure of the synthesized product relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the amine, ester, and alkene functionalities within the conjugated system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the purified solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Interpretation of the IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400-3200 | N-H Stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations.[6] |

| ~1690-1660 | C=O Stretch | α,β-Unsaturated Ester | The carbonyl stretching frequency is lower than that of a saturated ester due to conjugation with the C=C double bond and the amino group. |

| ~1620-1580 | C=C Stretch | Alkene | This band, often strong in enaminones, confirms the presence of the carbon-carbon double bond.[7] |

| ~1650-1580 | N-H Bend | Primary Amine (-NH₂) | This bending vibration further supports the presence of the primary amine.[6] |

| ~1250-1020 | C-N Stretch | Amine | This absorption indicates the presence of the carbon-nitrogen single bond.[6] |

| ~1300-1000 | C-O Stretch | Ester | The C-O stretching of the ester group typically appears in this region. |

The presence of these characteristic bands provides strong evidence for the enamino ester structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in a molecule. Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), integration values (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are typically broad and may be exchangeable with D₂O. |

| ~3.6-3.8 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group appear as a singlet. |

| ~2.2-2.6 | Multiplet | 4H | -CH₂-CH₂- | The two methylene groups of the cyclopentene ring adjacent to the double bond. |

| ~1.7-2.0 | Multiplet | 2H | -CH₂- | The methylene group at the 4-position of the cyclopentene ring. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=O | The carbonyl carbon of the ester group. |

| ~150-160 | C-NH₂ | The carbon atom of the double bond attached to the amino group. |

| ~90-100 | C-COOCH₃ | The carbon atom of the double bond attached to the ester group. |

| ~50-55 | -OCH₃ | The methyl carbon of the ester group. |

| ~20-40 | -CH₂- | The three methylene carbons of the cyclopentene ring. |

The specific chemical shifts will confirm the electronic environment of each carbon atom within the conjugated system.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and the major fragment ions.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₁NO₂), which is 141.15 g/mol .

-

Fragmentation Pattern: The fragmentation of β-enamino esters can be complex, but some characteristic fragmentation pathways can be expected.[8] Common fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Caption: A simplified potential fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Structural Assignment

The convergence of data from IR, NMR, and MS provides a self-validating system for the structure elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups. NMR spectroscopy provides the precise connectivity of the carbon and hydrogen atoms, and MS confirms the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach ensures a high degree of confidence in the final structural assignment, which is crucial for the subsequent application of this versatile building block in chemical synthesis and drug discovery.

References

-

ResearchGate. (n.d.). IR Spectrum of E5 enaminone. ResearchGate. Retrieved from [Link]

-

Jakobsen, P., & Lawesson, S. O. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 749-752. Retrieved from [Link]

-

Al-Omair, M. A. (2015). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 20(9), 15856–15869. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Organic Chemistry Portal. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. University of Calgary. Retrieved from [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2001). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][3][9]naphthyridines. Molecules, 6(4), 343–352. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. LibreTexts. Retrieved from [Link]

-

Wang, D., Gao, S., & Zhang, X. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4993. Retrieved from [Link]

Sources

- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-enamino ester synthesis by amination [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-aminocyclopent-1-enecarboxylate

Introduction

Methyl 2-aminocyclopent-1-enecarboxylate is a versatile cyclic β-enamino ester, a structural motif of significant interest in synthetic and medicinal chemistry. As with many highly functionalized molecules, its utility in drug discovery and development is intrinsically linked to its chemical stability. Understanding the factors that govern its degradation is paramount for ensuring the integrity of research data, the viability of high-throughput screening campaigns, and the quality of synthetic intermediates.

This guide provides a comprehensive overview of the stability profile of this compound. We will delve into its inherent chemical liabilities, outline field-proven storage and handling protocols, and present a detailed methodology for conducting stability assessments. The information herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of managing this compound effectively.

Chemical Properties and Inherent Stability

This compound possesses two key functional groups that dictate its reactivity and stability: an enamine and a methyl ester. The enamine is an electron-rich system, making the α-carbon nucleophilic and susceptible to electrophilic attack. The ester group is prone to hydrolysis under both acidic and basic conditions.

The resonance delocalization between the nitrogen lone pair and the carbon-carbon double bond lends some stability to the enamine system. However, this same electronic configuration makes the molecule susceptible to specific degradation pathways, primarily hydrolysis and oxidation.

Key Physicochemical Properties:

-

Molecular Weight: 141.17 g/mol [2]

-

Appearance: Typically an off-white to yellow solid or oil.

Principal Factors Influencing Stability

The long-term integrity of this compound is contingent on the careful control of its chemical environment. The following factors are the most critical drivers of degradation.

Moisture and pH

Moisture is the most significant threat to the stability of this compound due to the high susceptibility of the enamine functional group to acid-catalyzed hydrolysis.[1] In the presence of water and an acid catalyst, the enamine can readily hydrolyze to form Methyl 2-oxocyclopentane-1-carboxylate and ammonia. The mechanism involves the protonation of the α-carbon, which creates a highly electrophilic iminium ion intermediate that is rapidly attacked by water.[3] Therefore, exposure to acidic aqueous conditions, or even ambient humidity over extended periods, can lead to significant degradation.

Temperature and Light

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the compound is relatively stable at recommended cool temperatures, thermal decomposition can occur, potentially leading to the release of carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3] Exposure to heat, sparks, and open flames should be strictly avoided.[1][3]

Oxidizing Agents

The electron-rich nature of the enamine makes it susceptible to oxidation.[4][5] Strong oxidizing agents should be considered incompatible, as they can react with the enamine moiety, leading to complex degradation product profiles.[1][3]

Recommended Storage and Handling Protocols

Based on the chemical liabilities of the molecule, the following storage and handling procedures are recommended to preserve its quality and integrity.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, heat, and light.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes the rate of hydrolysis and other potential degradation reactions.[1][2][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque glass vials or containers | Prevents ingress of moisture and air; protects from light.[1] |

| State | As a dry, solid powder whenever possible | Minimizes mobility of reactants and slows degradation. For solutions, use anhydrous aprotic solvents. |

Safe Handling Procedures

Proper handling is essential to prevent both compound degradation and laboratory personnel exposure.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]

-

Dispensing: When preparing solutions, use anhydrous solvents and inert atmosphere techniques (e.g., using a Schlenk line or glovebox) where possible.

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1]

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2][8]

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Step-by-Step Protocol

This protocol outlines a typical approach for stress testing this compound.

Objective: To identify degradation products and establish a stability-indicating analytical method.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

-

C18 reverse-phase column

-

pH meter

-

Calibrated oven and photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Stress Conditions: For each condition, use a separate vial. Include an unstressed control sample kept at 2-8°C.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation:

-

Solution: Place a sealed vial of the stock solution in an oven at 80°C.

-

Solid: Place a vial containing ~5 mg of solid compound in an oven at 80°C.

-

-

Photolytic Degradation: Expose solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sampling and Analysis:

-

Withdraw aliquots from each vial at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

-

For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection.

-

Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all samples by a developed stability-indicating LC-MS method.

-

-

Data Evaluation:

-

Identify and quantify the parent compound and any degradation products.

-

Determine the peak purity of the parent peak in stressed samples to ensure the method is specific.

-

Calculate the mass balance to ensure all major degradation products are accounted for.

-

Known and Predicted Degradation Pathways

The primary degradation pathway for this compound under common storage and handling conditions is acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

This pathway is initiated by the protonation of the enamine system, which ultimately leads to the formation of the corresponding β-keto ester.

This transformation is significant because it fundamentally alters the structure of the molecule, replacing the nucleophilic enamine with a ketone. This has profound implications for its intended biological activity or synthetic utility.

Conclusion

The stability of this compound is governed by its enamine and ester functionalities. It is primarily susceptible to acid-catalyzed hydrolysis and, to a lesser extent, oxidation and thermal degradation. Adherence to strict storage and handling protocols—specifically, storage at low temperatures (-20°C for long-term) in a dry, inert, and light-protected environment—is critical for preserving its chemical integrity. Researchers must be vigilant about excluding moisture and avoiding contact with incompatible materials such as strong acids and oxidizing agents. By implementing the stability assessment methodologies outlined in this guide, scientists can ensure the quality of their starting materials and generate reliable, reproducible data in their research and development endeavors.

References

- Chemsrc. (n.d.). This compound Safety Data Sheet.

- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.

- Organic Chemistry. (2017, February 28). Mechanism of Enamine Hydrolysis. YouTube.

- Kallmayer, H. J., & Ecker, K. (1990). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 79(3), 222-226.

- Wang, W. (2018). Catalytic Asymmetric Oxidative Enamine Transformations.

- Cook, G. (Ed.). (1988). Enamines: Synthesis, Structure, and Reactions (2nd ed.). CRC Press.

- ChemScene. (n.d.). 4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride.

- Enamine. (n.d.). Compound Management.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Alsante, K. M., et al. (2014).

- Master Organic Chemistry. (n.d.). Enamines.

- Wikipedia. (n.d.). Enamine.

- International Journal of Research in Engineering and Science (IJRES). (2021).

- SGS. (n.d.). How to Approach a Forced Degradation Study.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. CHEM 125b - Lecture 29 - Imines and Enamines; Oxidation and Reduction | Open Yale Courses [oyc.yale.edu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sgs.com [sgs.com]

Reactivity of the enamine group in Methyl 2-aminocyclopent-1-enecarboxylate

An In-Depth Technical Guide to the Reactivity of the Enamine Group in Methyl 2-aminocyclopent-1-enecarboxylate

Foreword: The Versatile Nucleophile in Modern Synthesis

For the discerning researcher in organic synthesis and drug development, the β-enamino ester scaffold represents a cornerstone of molecular construction. These structures are not merely stable amine derivatives; they are potent, tunable nucleophiles whose reactivity has been harnessed to build molecular complexity with remarkable efficiency. Among these, this compound stands out as a conformationally constrained, cyclic variant, offering a unique platform for stereocontrolled transformations. This guide eschews a superficial overview, instead providing a deep, mechanistically-grounded exploration of this reagent's enamine group. We will dissect the electronic underpinnings of its reactivity, explore its canonical reaction pathways, and provide actionable protocols, empowering you to leverage its full synthetic potential.

Electronic Structure and Inherent Reactivity

The reactivity of this compound is dominated by the electronic interplay between the amine's nitrogen lone pair, the carbon-carbon double bond (C1-C2), and the electron-withdrawing methyl carboxylate group. This arrangement creates a vinylogous amide system.

The key to understanding its behavior lies in its resonance structures. The delocalization of the nitrogen's lone pair into the π-system induces a significant increase in electron density at the β-carbon (C3). This polarization makes the β-carbon the primary site of nucleophilic attack.

Caption: Workflow for a typical Michael Addition reaction.

Table 1: Representative Michael Acceptors and Expected Products

| Michael Acceptor | Product after Hydrolysis | Typical Yield Range |

| Methyl vinyl ketone | Methyl 2-(3-oxobutyl)-2-oxocyclopentane-1-carboxylate | 75-90% |

| Acrylonitrile | Methyl 2-(2-cyanoethyl)-2-oxocyclopentane-1-carboxylate | 80-95% |

| Methyl acrylate | Dimethyl 2-(2-oxocyclopentanecarbonyl)succinate | 70-85% |

Yields are representative and highly dependent on specific reaction conditions.

Alkylation and Acylation: Direct Functionalization

Direct reaction with strong electrophiles like alkyl halides and acyl chlorides provides a route to functionalize the carbon framework. A critical consideration in these reactions is the competition between C-alkylation (at the β-carbon) and N-alkylation (at the nitrogen).

-

C-Alkylation: Generally favored with reactive alkylating agents (e.g., allyl or benzyl halides) and under conditions that promote the enamine's covalent character.

-

N-Alkylation: Can become competitive, particularly with less reactive alkyl halides or under thermodynamic control. [1]The initial N-alkylation product can sometimes rearrange to the more stable C-alkylated product.

Acylation with acyl chlorides or anhydrides almost exclusively occurs at the β-carbon, leading to the formation of β-dicarbonyl compounds after hydrolysis.

Advanced Applications in Heterocyclic Synthesis

The true synthetic prowess of β-enamino esters like this compound is revealed in their use as precursors for complex heterocyclic systems. [2]The dual functionality of the enamine and the ester allows for elegant cyclization and condensation reactions to build rings containing nitrogen and other heteroatoms. [3] For instance, reaction with hydrazine derivatives can lead to the formation of pyrazoles, while condensation with reagents containing active methylene groups can yield pyridinone structures. [2][4]These transformations are invaluable in medicinal chemistry, as these heterocyclic cores are prevalent in a vast number of therapeutic agents.

Caption: Pathways to heterocycles from the enamine.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. The following procedure for a Michael addition is presented as a self-validating system, where successful execution confirms the principles discussed.

Protocol: Michael Addition with Methyl Vinyl Ketone (MVK)

This protocol details the synthesis of Methyl 2-(3-oxobutyl)-2-oxocyclopentane-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Methyl vinyl ketone (MVK) (1.1 eq)

-

Aprotic solvent (e.g., Dioxane or Toluene), anhydrous

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dioxane. Stir until fully dissolved.

-

Addition of Michael Acceptor: Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 101°C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete (disappearance of starting enamine), cool the mixture to room temperature. Add 1 M HCl solution and stir vigorously for 1 hour. This step hydrolyzes the intermediate iminium salt to the desired ketone.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-